5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonamide
Overview
Description
“5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonamide” is a compound that contains a benzene ring with chloro, fluoro, nitro, and sulfonamide substituents . The presence of these functional groups suggests that this compound could be useful in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic aromatic substitution reactions .
Molecular Structure Analysis
The molecular structure of this compound would be based on a benzene ring, with the chloro, fluoro, nitro, and sulfonamide groups attached at the 5, 2, 4, and 1 positions respectively .
Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the functional groups present on the benzene ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, similar compounds have been described as solids .
Scientific Research Applications
Antimicrobial Applications
- Synthesis of Antimicrobial Agents : A study by Janakiramudu et al. (2017) focused on synthesizing sulfonamides and carbamates from a precursor compound for antimicrobial applications. The derivatives showed potent antimicrobial activity, highlighting the potential of 5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonamide derivatives as antifungal agents compared to carbamate derivatives. Molecular docking studies predicted high affinity and orientation of the synthesized compounds at the active enzyme site, suggesting their effectiveness in inhibiting bacterial and fungal growth (Janakiramudu et al., 2017).
Cancer Research
- Carbonic Anhydrase IX Inhibitors : Ilies et al. (2003) synthesized halogenated sulfonamides as inhibitors of the tumor-associated isozyme carbonic anhydrase IX. The study revealed that certain halogenosulfanilamide derivatives were potent inhibitors, suggesting a pathway to design CA IX-selective inhibitors with potential applications as antitumor agents (Ilies et al., 2003).
Synthesis of Chemical Intermediates
- Novel Synthesis Routes : Du et al. (2005) reported an alternative synthesis route for 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, demonstrating its utility in preparing key intermediates for pesticides. This showcases the role of 5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonamide derivatives in facilitating the development of agricultural chemicals (Du et al., 2005).
properties
IUPAC Name |
5-chloro-2-fluoro-4-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O4S/c7-3-1-6(15(9,13)14)4(8)2-5(3)10(11)12/h1-2H,(H2,9,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBGGKPVHZIMQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)S(=O)(=O)N)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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